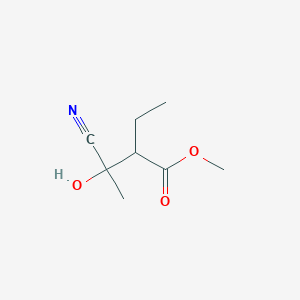
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of heptanoic acid esterified with ethyl groups and substituted with benzoyloxy groups at the 2 and 3 positions. The stereochemistry of the compound is specified as (2R,3S), indicating the spatial arrangement of the substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- typically involves esterification reactions. One common method involves the reaction of heptanoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. Subsequent benzoylation of the 2 and 3 positions can be achieved using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification and benzoylation reactions under controlled conditions, ensuring high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Heptanoic acid, 2,3-bis(benzoyloxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Heptanoic acid, 2,3-bis(benzoyloxy)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester.
Uniqueness
Heptanoic acid, 2,3-bis(benzoyloxy)-, ethyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of ethyl ester groups.
Propiedades
Número CAS |
827623-60-9 |
|---|---|
Fórmula molecular |
C23H26O6 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
[(2R,3S)-2-benzoyloxy-1-ethoxy-1-oxoheptan-3-yl] benzoate |
InChI |
InChI=1S/C23H26O6/c1-3-5-16-19(28-21(24)17-12-8-6-9-13-17)20(23(26)27-4-2)29-22(25)18-14-10-7-11-15-18/h6-15,19-20H,3-5,16H2,1-2H3/t19-,20+/m0/s1 |
Clave InChI |
WQUHBMZODOSWTJ-VQTJNVASSA-N |
SMILES isomérico |
CCCC[C@@H]([C@H](C(=O)OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCCC(C(C(=O)OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride](/img/structure/B14204834.png)
![2-[(2,5-Dimethylundecan-2-yl)oxy]ethan-1-ol](/img/structure/B14204835.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)





![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)

![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
